molecular formula C19H22N2O4 B7532055 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone

2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone

Cat. No. B7532055
M. Wt: 342.4 g/mol
InChI Key: PQRKFZRIKXBLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone, also known as EFPE, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and depression. 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone has been shown to inhibit the NF-κB and STAT3 pathways, which are involved in the production of pro-inflammatory cytokines and the promotion of tumor growth. 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone has also been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and the regulation of mood.
Biochemical and Physiological Effects:
2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of tumor growth and metastasis, and the enhancement of neurogenesis. 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone is its relatively simple synthesis method, which allows for easy production in the laboratory. However, 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood. Additionally, 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone, including further studies on its mechanism of action, optimization of its synthesis method, and investigation of its safety and efficacy in clinical settings. Additionally, 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which could be explored in future research.

Synthesis Methods

2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone can be synthesized using a multi-step process, starting with the reaction of furan-2-carbonyl chloride with piperazine to form 4-(furan-2-carbonyl)piperazine. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone, which is finally reacted with phenylmagnesium bromide to form 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone.

Scientific Research Applications

2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-depressant agent. In particular, 2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone has been found to inhibit the production of pro-inflammatory cytokines, reduce tumor growth and metastasis, and enhance neurogenesis in animal models.

properties

IUPAC Name

2-ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-24-17(15-7-4-3-5-8-15)19(23)21-12-10-20(11-13-21)18(22)16-9-6-14-25-16/h3-9,14,17H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKFZRIKXBLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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